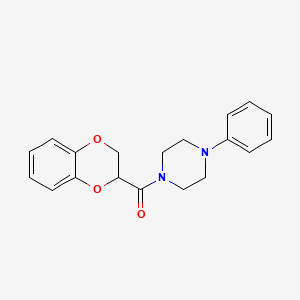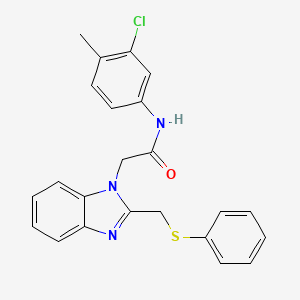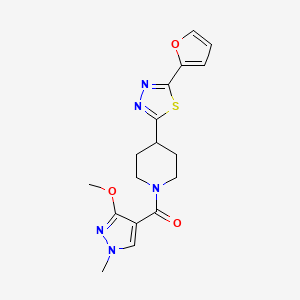
N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antihistaminic Agents
Quinazoline derivatives have been synthesized and evaluated for their H1-antihistaminic activity. For instance, a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were developed and tested in vivo for their potential to protect animals from histamine-induced bronchospasm. These compounds, particularly 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant protective effects, comparable to the standard chlorpheniramine maleate, with minimal sedation effects. This suggests their potential application as new classes of antihistaminic agents with reduced sedative side effects (Alagarsamy, Shankar, & Murugesan, 2008).
Anti-inflammatory and Analgesic Activities
Another study synthesized a variety of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic behaviors. Some compounds demonstrated potent anti-inflammatory and analgesic activities, comparable or superior to the reference standard diclofenac sodium, while exhibiting only mild ulcerogenic potential. This research highlights the potential of quinazoline derivatives as effective anti-inflammatory and analgesic agents (Alagarsamy et al., 2011).
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. A series of new quinazoline compounds were synthesized and evaluated in vitro against cancer cell lines. Certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents. This research underscores the importance of quinazoline derivatives in developing new therapeutic options for cancer treatment (Abuelizz et al., 2017).
Antitubercular Agents
Substituted benzo[h]quinazolines and related compounds were synthesized and evaluated for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds showed significant activity, indicating the potential of quinazoline derivatives as anti-tubercular agents. This area of research contributes to the search for new treatments for tuberculosis (Maurya et al., 2013).
Propiedades
IUPAC Name |
N-butyl-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-5-14-27(2)21(28)16-30-23-25-20-9-7-6-8-19(20)22(26-23)24-15-17-10-12-18(29-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDPTADXVJQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)


![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)
![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)



![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)

